molecular formula C12H16O2S B13625645 3-Propyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

3-Propyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13625645
M. Wt: 224.32 g/mol
InChI Key: PQBQEFKKJOFXAT-UHFFFAOYSA-N
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Description

3-Propyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is a versatile carboxylic acid compound with a molecular formula of C12H16O2S and a molecular weight of 224.32 g/mol . This compound features a cyclobutane ring substituted with a propyl group and a thiophene ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities to meet research and development needs . The process ensures high purity and consistency, which is crucial for its applications in various fields.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The thiophene ring and cyclobutane ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Propyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Propyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid stands out due to its unique combination of a cyclobutane ring, a propyl group, and a thiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

3-propyl-1-thiophen-2-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H16O2S/c1-2-4-9-7-12(8-9,11(13)14)10-5-3-6-15-10/h3,5-6,9H,2,4,7-8H2,1H3,(H,13,14)

InChI Key

PQBQEFKKJOFXAT-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(C1)(C2=CC=CS2)C(=O)O

Origin of Product

United States

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